molecular formula C17H22ClNO B562540 Atomoxetine-d3, Hydrochloride CAS No. 1217776-38-9

Atomoxetine-d3, Hydrochloride

Cat. No.: B562540
CAS No.: 1217776-38-9
M. Wt: 294.837
InChI Key: LUCXVPAZUDVVBT-NZDFJUHXSA-N
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Description

Atomoxetine-d3 hydrochloride is the deuterium labeled Atomoxetine hydrochloride . Atomoxetine hydrochloride is a potent and selective noradrenalin re-uptake inhibitor . It is used to treat attention deficit hyperactivity disorder (ADHD) . Atomoxetine may also be used for purposes not listed in this medication guide .


Molecular Structure Analysis

The molecular formula of Atomoxetine-d3, Hydrochloride is C17H22ClNO . The InChI representation is InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; . The compound has a molecular weight of 294.8 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, it’s known that Atomoxetine increases extracellular norepinephrine and dopamine by 3-fold and increases Fos expression .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 294.8 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass is 294.1578223 g/mol, and its monoisotopic mass is also 294.1578223 g/mol . The topological polar surface area is 21.3 Ų .

Scientific Research Applications

  • Effects on Brain Activity : Atomoxetine Hydrochloride is a selective noradrenaline reuptake inhibitor used in treating ADHD. It has been shown to produce changes in cortico-basal thalamic loop circuits in rat brains, explaining its efficacy in reducing hyperactivity observed in ADHD patients (Easton et al., 2007).

  • Formulation Development for Oral Disintegration : Efforts have been made to develop orally disintegrating tablet (ODT) formulations of Atomoxetine Hydrochloride to mask its bitter taste and improve patient compliance (Kazaz et al., 2021).

  • Clinical Trials for ADHD and Substance Use Disorder : Atomoxetine Hydrochloride has been evaluated in a randomized controlled trial for its effect on ADHD and substance use disorder in adolescents receiving motivational interviewing/cognitive behavioral therapy, showing no significant difference between Atomoxetine and placebo groups in ADHD or substance use change (Thurstone et al., 2010).

  • Pharmacokinetics : Atomoxetine has high aqueous solubility and biological membrane permeability, leading to rapid and complete absorption after oral administration. Its pharmacokinetics have been extensively studied, providing insights into its metabolic pathways and plasma pharmacokinetic parameters (Sauer et al., 2005).

  • Market Influence : Since its approval by the US FDA in 2002, Atomoxetine Hydrochloride has influenced the market for ADHD treatment, being the first non-stimulant drug for this condition (Garland & Kirkpatrick, 2020).

  • Comparison with Other ADHD Medications : Atomoxetine Hydrochloride has been compared with other ADHD medications in terms of efficacy, safety, and potential use, highlighting its unique properties and clinical applications (Turgay, 2006).

  • Drug-Drug Interaction Prediction and Outcome : Studies have evaluated the potential of Atomoxetine Hydrochloride to inhibit or induce the metabolic capabilities of human cytochrome P450 isoforms, providing insights into its clinical drug-drug interactions (Sauer et al., 2004).

  • Effects on Norepinephrine and Dopamine Concentrations : Atomoxetine has been shown to increase extracellular concentrations of norepinephrine and dopamine in various brain regions, suggesting its impact on neurotransmitter dynamics relevant to ADHD treatment (Swanson et al., 2006).

Safety and Hazards

Atomoxetine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Properties

IUPAC Name

(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-NZDFJUHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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